molecular formula C13H17NO5 B8562104 t-Butyl 3-methyl-4-nitrophenoxyacetate

t-Butyl 3-methyl-4-nitrophenoxyacetate

Cat. No. B8562104
M. Wt: 267.28 g/mol
InChI Key: JFYGUFVMKZRBCB-UHFFFAOYSA-N
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Patent
US05576334

Procedure details

In a similar manner to Example 2, starting material step (b), t-butyl bromoacetate (2.9 ml), 3-methyl-4-nitrophenol (2.5 g), anhydrous potassium carbonate (2.7 g) and acetone (100 ml) were reacted to give t-butyl 3-methyl-4-nitrophenoxyacetate (4.19 g) as an off-white solid: NMR Spectrum (DMSO-d6) 1.44 (9H, s), 2.56 (3H, s), 4.71 (2H, s), 6.94 (1H, dd), 7.03 (1H, d), 8.06 (1H, d); Mass Spectrum m/Z 268 (M+H)+.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4].[CH3:10][C:11]1[CH:12]=[C:13]([OH:20])[CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:10][C:11]1[CH:12]=[C:13]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[O:20][CH2:2][C:3]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])O
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(OCC(=O)OC(C)(C)C)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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